2,6-Di-tert-butyl-3-ethylphenol is an organic compound with the molecular formula . It is a colorless solid that belongs to the class of alkylated phenols. This compound is primarily utilized in industrial applications as a stabilizer and antioxidant, particularly in hydrocarbon-based products such as petrochemicals and plastics. Its effectiveness in preventing gumming in aviation fuels highlights its significance in various industries .
This compound is classified as a phenolic antioxidant. It is synthesized from phenol through alkylation processes, specifically using isobutene as a precursor. The compound's structure features tert-butyl groups at the 2 and 6 positions and an ethyl group at the 3 position of the phenolic ring, which contributes to its stability and reactivity in various chemical environments .
The primary method for synthesizing 2,6-di-tert-butyl-3-ethylphenol involves the Friedel–Crafts alkylation of phenol with isobutene. This reaction is catalyzed by aluminum phenoxide, which promotes selective ortho-alkylation. The general reaction can be represented as follows:
Approximately 2.5 million kilograms of this compound are produced annually through this method . The use of a strong Lewis acid like aluminum ions is crucial for achieving the desired ortho-selectivity; otherwise, the para-alkylated product would dominate.
2,6-Di-tert-butyl-3-ethylphenol exhibits significant antioxidant properties, which allow it to participate in various chemical reactions aimed at stabilizing other compounds. One notable reaction involves its use as a precursor for more complex antioxidants through Michael addition reactions. For instance, it can react with methyl acrylate to form methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, which serves as a feedstock for synthesizing advanced antioxidants like Irganox 1098 .
Additionally, it can undergo nitrosation and reduction processes to yield derivatives such as 2,6-di-tert-butyl-4-aminophenol, showcasing its versatility in synthetic organic chemistry .
The mechanism by which 2,6-di-tert-butyl-3-ethylphenol functions as an antioxidant involves the donation of hydrogen atoms to free radicals. This process stabilizes the radical species, preventing further oxidation reactions that could lead to degradation of materials. The compound's bulky tert-butyl groups enhance its ability to scavenge free radicals effectively due to steric hindrance that protects the reactive sites on the molecule .
The low acute toxicity of this compound is indicated by an LD50 value greater than 9 g/kg, suggesting it poses minimal risk under typical handling conditions .
The primary application of 2,6-di-tert-butyl-3-ethylphenol lies in its role as an antioxidant in various industrial products. It is widely used in:
Moreover, it serves as a precursor for synthesizing other antioxidants and pharmaceutical compounds, highlighting its importance in both chemical manufacturing and food preservation .
The synthesis of 2,6-di-tert-butyl-3-ethylphenol hinges on precise electrophilic aromatic substitution mechanisms. Friedel-Crafts alkylation remains the cornerstone technique, where Lewis acid catalysts (e.g., AlCl₃) activate alkyl halides or olefins to generate carbocation intermediates. These electrophiles attack the phenolic ring at ortho/para positions [3]. Critically, the steric bulk of pre-existing tert-butyl groups at the 2- and 6-positions directs subsequent ethyl substitution exclusively to the less hindered 3-position [1] [3]. Aluminum-based catalysts exhibit exceptional efficacy by forming in situ aluminum phenoxides that enhance ring nucleophilicity while suppressing O-alkylation byproducts—a common side reaction where alkyl groups attach to oxygen instead of carbon [1] [7].
Table 1: Catalytic Systems for Phenolic Alkylation
Catalyst Type | Alkylating Agent | Regioselectivity (3-position) | Key Limitation |
---|---|---|---|
Al(OC₆H₅)₃ (Patent US4113976A) | Isobutene | High (≥90%) | Over-alkylation at 4-position |
H₂SO₄ | Ethylene | Moderate (70-80%) | O-alkylation side products |
K₂CO₃/Diethyl ether | Ethyl bromide | High (≥85%) | Limited to liquid-phase systems |
Aluminum phenoxide (Al(OC₆H₅)₃) catalysts demonstrate superior performance due to ligand-controlled steric and electronic effects. The phenoxide ligands create a coordinatively saturated metal center that moderates electrophilicity, enabling controlled carbocation generation [1]. This design prevents catalyst deactivation and minimizes polyalkylation. Research in Patent CA1200817A further reveals that chelating ligands (e.g., diethyl ether) enhance aluminum catalyst stability in liquid-phase systems by preventing agglomeration [7]. When paired with ethyl bromide, these systems achieve >85% 3-ethyl substitution, leveraging the electron-donating effect of adjacent tert-butyl groups to activate the 3-position without compromising regioselectivity. The ligand architecture also inhibits quinone formation—a common degradation pathway—by sterically blocking oxidative coupling at the phenolic oxygen [1] [7].
Achieving high-purity 2,6-di-tert-butylphenol intermediates—essential for subsequent 3-ethylation—requires stringent parameter control:
Table 2: Optimized Conditions for Sequential Alkylation
Step | Temperature | Catalyst Loading | Reaction Time | Yield |
---|---|---|---|---|
2,6-di-tert-butylation | 90°C | 5 mol% Al(OC₆H₅)₃ | 4–5 hr | 88% |
3-ethylation | 55°C | 8 mol% AlCl₃ | 3 hr | 85% |
Polyalkylated phenols and O-alkylated ethers constitute >15% of crude yield without intervention. Key mitigation approaches include:
Solid acid catalysts address the economic and environmental constraints of homogeneous systems. Supercritical fluid (SCF) regeneration—using CO₂ at 31°C and 73 atm—removes hydrocarbon deposits from zeolite catalysts without oxidative damage. This extends catalyst longevity to 132+ hours while maintaining >90% butene conversion in alkylation reactors [5]. For aluminum phenoxides, aqueous workup enables Al³⁺ recovery as hydroxide, which is recyclable after calcination [7]. Continuous flow systems further enhance reusability; immobilized Al catalysts on silica retain 80% activity over 10 cycles by confining deactivation to <3% per run [1] [7].
Table 3: Catalyst Regeneration Performance
Regeneration Method | Cycles Achieved | Activity Retention | Energy Cost |
---|---|---|---|
Supercritical CO₂ (Project FEW4340-68) | >15 | ≥90% | Low |
Thermal Oxidation | 3–5 | ≤70% | High |
Aqueous Acid Washing | 8 | 75–80% | Moderate |
Comprehensive Compound List
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: